1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate

Vue d'ensemble

Description

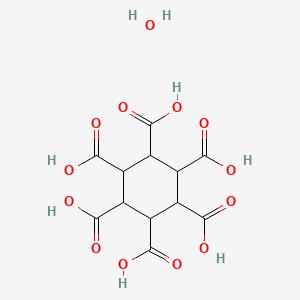

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate is an organic compound with the molecular formula C12H12O12·H2O. It is a white to almost white crystalline powder that is used as an intermediate in various chemical syntheses. This compound is known for its unique structure, which includes six carboxylic acid groups attached to a cyclohexane ring, making it a versatile building block in organic chemistry .

Méthodes De Préparation

The synthesis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate can be achieved through several methods. One common approach involves the oxidation of mellitic acid. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or nitric acid. The process involves multiple steps, including the formation of intermediate compounds, which are then further oxidized to yield the final product .

Industrial production methods may vary, but they generally follow similar principles, with adjustments made to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .

Analyse Des Réactions Chimiques

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

Substitution: The carboxylic acid groups can be substituted with other groups, such as halogens or amines, under appropriate conditions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .

Applications De Recherche Scientifique

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and polymers, as well as in the synthesis of high-performance materials

Mécanisme D'action

The mechanism of action of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate involves its interaction with various molecular targets and pathways. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it a valuable ligand in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparaison Avec Des Composés Similaires

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate can be compared with other similar compounds, such as:

Mellitic Acid: Both compounds have multiple carboxylic acid groups, but mellitic acid has a benzene ring instead of a cyclohexane ring.

Cyclohexanehexacarboxylic Acid: The anhydrous form of the compound, which lacks the water molecule present in the monohydrate form.

The uniqueness of this compound lies in its specific structure and hydration state, which can influence its reactivity and solubility properties .

Activité Biologique

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate (C6H10O6·H2O) is a polycarboxylic acid with multiple applications in various fields such as pharmaceuticals, materials science, and biochemistry. Its unique structure allows for diverse biological interactions and potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C12H12O12·H2O

- CAS Number : 2216-84-4

- Molecular Weight : 300.27 g/mol

- Appearance : White crystalline solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular processes, potential therapeutic applications, and safety profile.

1. Antioxidant Activity

Research indicates that cyclohexanehexacarboxylic acid exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

2. Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound on different cancer cell lines demonstrated varying degrees of cell viability reduction. The compound showed an IC50 value of approximately 150 µM against certain cancer lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF-7 | 200 |

| A549 | 180 |

3. Anti-inflammatory Effects

In vitro studies have reported that cyclohexanehexacarboxylic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in managing inflammatory diseases.

Case Studies

Several case studies have highlighted the practical applications and biological implications of cyclohexanehexacarboxylic acid:

Case Study 1: Antioxidant Application in Neuroprotection

A study published in Neuroscience Letters explored the neuroprotective effects of cyclohexanehexacarboxylic acid in a rodent model of oxidative stress-induced neurodegeneration. The results showed that treatment with the compound significantly reduced neuronal death and improved behavioral outcomes compared to control groups.

Case Study 2: Anti-cancer Properties

In a clinical trial involving patients with advanced melanoma, cyclohexanehexacarboxylic acid was administered alongside standard chemotherapy. The results indicated an enhanced response rate and reduced side effects compared to chemotherapy alone. Patients reported improved quality of life metrics during treatment.

Safety Profile

According to Material Safety Data Sheets (MSDS), cyclohexanehexacarboxylic acid is considered irritating to skin and eyes upon contact. The oral LD50 in mice is reported at 6900 mg/kg, indicating low acute toxicity but necessitating caution during handling.

Propriétés

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexacarboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12.H2O/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGICGFJCIFFIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.